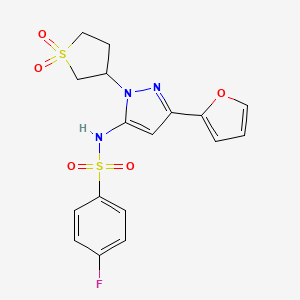
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide” is a chemical compound with the molecular formula C17H17N3O5S2 . It is a versatile chemical with potential applications in various scientific research fields. Its unique structure offers opportunities for investigating new drug targets, studying biological pathways, and designing innovative materials.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Biological Applications
One study presents the design and synthesis of a fluorescent probe for detecting glutathione in biological systems. The probe, based on a pyrazoline derivative, demonstrates high sensitivity and selectivity towards glutathione, a crucial antioxidant in cells. This application highlights the utility of sulfonamide and pyrazoline compounds in developing tools for biological and biochemical research, particularly in fluorescent imaging and the detection of biothiols in various media, including living cells and serum (Wang et al., 2013).
Anticancer and Antimicrobial Activities
Research on the synthesis and bioactivity of benzenesulfonamides with a focus on their cytotoxicity and tumor-specificity shows promising results. Certain derivatives have demonstrated interesting cytotoxic activities, crucial for further anti-tumor activity studies. Additionally, some compounds exhibit strong inhibition against human carbonic anhydrase isoforms, suggesting their potential as anticancer agents (Gul et al., 2016).
Antitubercular Activity
Another study explores the antitubercular activity of novel hexahydro-2H-pyrano[3,2-c]quinoline analogs, demonstrating significant efficacy against Mycobacterium tuberculosis. This research indicates the potential of such compounds in the development of new antitubercular agents, contributing to the fight against tuberculosis (Kantevari et al., 2011).
Enzyme Inhibition for Drug Development
Further research into new sulfonamide derivatives explores their role as selective inhibitors of human carbonic anhydrase IX and XII isoforms. Such compounds show promise as anticancer drug candidates, highlighting the potential of sulfonamide-based compounds in therapeutic applications, particularly in targeting enzymes crucial for tumor growth and metastasis (Gul et al., 2018).
Organic Synthesis and Chemical Transformations
Additionally, the development of novel synthetic methodologies utilizing sulfonamide compounds for constructing fluorinated pyrazole derivatives showcases the versatility of these compounds in organic synthesis. Such methodologies offer new routes for the synthesis of structurally diverse compounds with potential applications in medicinal chemistry and drug development (Zhang et al., 2014).
Eigenschaften
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)pyrazol-3-yl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O5S2/c18-12-3-5-14(6-4-12)28(24,25)20-17-10-15(16-2-1-8-26-16)19-21(17)13-7-9-27(22,23)11-13/h1-6,8,10,13,20H,7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZAYGQBYMSHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CO3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

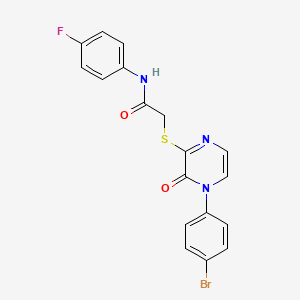
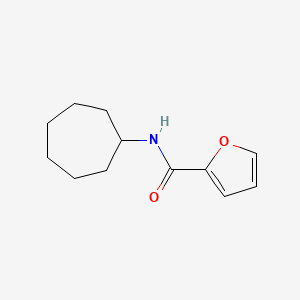
![N-[4-(cyclopropanecarbonylamino)-2-(trifluoromethyl)phenyl]-3,5-difluorobenzamide](/img/structure/B2537337.png)


![(1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2537347.png)
![1-(4-chlorobenzyl)-3'-(3-fluoro-4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2537349.png)
![1,6,7-trimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2537350.png)
![N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2537352.png)
![2-Methyl-5-[(E)-2-nitroethenyl]pyridine](/img/structure/B2537353.png)
![N-[2-(4-chlorophenyl)sulfonylethyl]cyclohexanamine](/img/structure/B2537354.png)
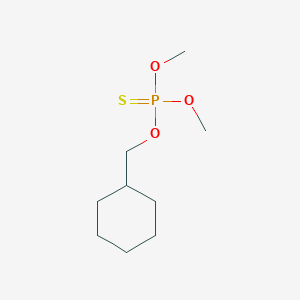
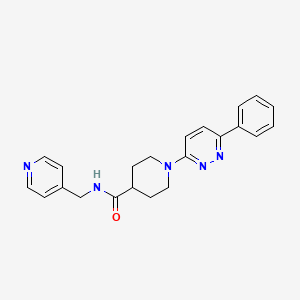
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2537358.png)